![molecular formula C21H20N2O B4173651 N-(2-cyano-3-ethyl-3-methyl-3,4-dihydro-1-naphthalenyl)benzamide](/img/structure/B4173651.png)
N-(2-cyano-3-ethyl-3-methyl-3,4-dihydro-1-naphthalenyl)benzamide
説明
N-(2-cyano-3-ethyl-3-methyl-3,4-dihydro-1-naphthalenyl)benzamide, also known as AM 251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Aberdeen and has since been widely studied for its potential therapeutic applications in various fields.
作用機序
N-(2-cyano-3-ethyl-3-methyl-3,4-dihydro-1-naphthalenyl)benzamide 251 acts as a selective antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily located in the brain and are involved in a wide range of physiological processes such as pain perception, appetite, and mood regulation. By blocking the CB1 receptor, N-(2-cyano-3-ethyl-3-methyl-3,4-dihydro-1-naphthalenyl)benzamide 251 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(2-cyano-3-ethyl-3-methyl-3,4-dihydro-1-naphthalenyl)benzamide 251 has been shown to have a range of biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It can also reduce pain perception by blocking the CB1 receptor in the spinal cord. In addition, N-(2-cyano-3-ethyl-3-methyl-3,4-dihydro-1-naphthalenyl)benzamide 251 has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
実験室実験の利点と制限
N-(2-cyano-3-ethyl-3-methyl-3,4-dihydro-1-naphthalenyl)benzamide 251 has several advantages for use in lab experiments. It is highly selective for the CB1 receptor and has a well-characterized mechanism of action. It is also relatively stable and easy to handle. However, one limitation is that it can be difficult to dissolve in some solvents, which can affect its bioavailability and potency.
将来の方向性
There are several potential future directions for research on N-(2-cyano-3-ethyl-3-methyl-3,4-dihydro-1-naphthalenyl)benzamide 251. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an analgesic for chronic pain. Additionally, further studies are needed to fully understand the anti-tumor properties of N-(2-cyano-3-ethyl-3-methyl-3,4-dihydro-1-naphthalenyl)benzamide 251 and its potential as a cancer treatment.
科学的研究の応用
N-(2-cyano-3-ethyl-3-methyl-3,4-dihydro-1-naphthalenyl)benzamide 251 has been extensively studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties.
特性
IUPAC Name |
N-(2-cyano-3-ethyl-3-methyl-4H-naphthalen-1-yl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-3-21(2)13-16-11-7-8-12-17(16)19(18(21)14-22)23-20(24)15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMCJRGCOLKVPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C(=C1C#N)NC(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。